Physicochemical Profile of (S)-Methyl 2-amino-2-cyclobutylacetate: A Framework for Preclinical Characterization
Physicochemical Profile of (S)-Methyl 2-amino-2-cyclobutylacetate: A Framework for Preclinical Characterization
An In-Depth Technical Guide
Abstract
(S)-Methyl 2-amino-2-cyclobutylacetate is a non-proteinogenic amino acid ester featuring a strained cyclobutyl ring. Such motifs are of growing interest in medicinal chemistry as bioisosteres for larger or more flexible groups, offering unique conformational constraints. A thorough understanding of its physicochemical properties is fundamental for its application in drug discovery, influencing everything from synthetic route optimization to ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This guide presents a comprehensive overview of the known and predicted physicochemical properties of (S)-Methyl 2-amino-2-cyclobutylacetate. Due to the limited availability of peer-reviewed experimental data for this specific molecule, we provide a robust framework for its empirical characterization. This includes detailed, field-proven experimental protocols for determining critical parameters such as solubility, pKa, and lipophilicity (logP), grounded in authoritative standards. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize this or structurally related compounds.
Compound Identity and Structural Analysis
(S)-Methyl 2-amino-2-cyclobutylacetate is characterized by a chiral center at the α-carbon, an amino group, a methyl ester, and a four-membered cyclobutyl ring.
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Molecular Formula: C₇H₁₃NO₂
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Molecular Weight: 143.18 g/mol
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IUPAC Name: Methyl (2S)-2-amino-2-cyclobutylacetate
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CAS Number: 1025064-91-9
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Chemical Structure:
(Image Source: PubChem CID 53374828)
The key structural features that dictate its physicochemical behavior are:
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Primary Amine (-NH₂): A basic group that will be protonated at physiological pH, significantly influencing aqueous solubility and acting as a hydrogen bond donor.
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Methyl Ester (-COOCH₃): A lipophilic group that is susceptible to hydrolysis. It acts as a hydrogen bond acceptor.
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Cyclobutyl Ring: A strained, non-planar aliphatic ring that introduces conformational rigidity and lipophilicity. Its unique geometry can influence binding interactions with protein targets.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational models provide valuable initial estimates for key physicochemical parameters. The following data is aggregated from established predictive algorithms commonly used in cheminformatics.
| Property | Predicted Value | Significance in Drug Development | Data Source |
| pKa (Strongest Basic) | 8.0 ± 0.1 | Governs the ionization state at physiological pH (7.4), impacting solubility, receptor binding, and cell membrane permeability. | ChemAxon |
| logP (Octanol/Water) | 0.5 to 1.2 | Measures lipophilicity. Values in this range suggest a good balance between aqueous solubility and membrane permeability, a key aspect of the "rule of five." | Various (e.g., ALOGPS, XLogP3) |
| Aqueous Solubility (logS) | -1.5 to -0.5 | Predicts solubility in water. These values suggest moderate to good solubility, consistent with an ionizable amino group. | ALOGPS |
| Polar Surface Area (PSA) | 49.3 Ų | Estimates the surface area occupied by polar atoms. A value under 60 Ų is often associated with good cell membrane permeability and oral bioavailability. | PubChem |
Expert Insight: The predicted pKa of ~8.0 suggests that at a physiological pH of 7.4, the compound will exist as a mixture of its protonated (cationic) and neutral forms, with the protonated form predominating. This is critical for designing formulation strategies and interpreting bioassay results. The predicted logP and PSA are favorable for oral bioavailability, making this scaffold attractive for further investigation.
Framework for Experimental Characterization
To move beyond prediction, rigorous experimental determination of physicochemical properties is essential. The following section provides standardized, step-by-step protocols for characterizing (S)-Methyl 2-amino-2-cyclobutylacetate.
Protocol for pKa Determination via Potentiometric Titration
Causality: Potentiometric titration is the gold-standard method for pKa determination. It measures the change in pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the compound is 50% ionized, identified as the midpoint of the buffer region in the titration curve. This method directly measures the compound's acidic/basic strength, a fundamental property.
Methodology:
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Preparation:
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Accurately weigh ~5-10 mg of (S)-Methyl 2-amino-2-cyclobutylacetate HCl salt (if available, otherwise the free base).
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Dissolve in ~50 mL of degassed, 0.15 M KCl solution. The KCl maintains constant ionic strength.
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Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
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Titration:
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Place the solution in a jacketed beaker maintained at 25°C.
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Use a calibrated micro-burette to add standardized 0.1 M KOH solution in small increments (e.g., 0.02 mL).
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Record the pH value after each addition, allowing the reading to stabilize.
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Continue the titration until the pH reaches ~11-12.
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Data Analysis:
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Plot pH (y-axis) versus the volume of KOH added (x-axis).
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Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative corresponds to the equivalence point.
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The pKa is the pH value at exactly one-half of the volume of the equivalence point.
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Utilize software (e.g., Hyperquad) for a more precise Gran plot analysis to determine pKa values.
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Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method (OECD Guideline 105) is a globally recognized standard for determining aqueous solubility. It establishes equilibrium between the solid compound and a saturated aqueous solution. This provides a true thermodynamic solubility value, which is crucial for predicting dissolution rates and bioavailability.
Methodology:
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Preparation:
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Add an excess amount of solid (S)-Methyl 2-amino-2-cyclobutylacetate to a vial containing a well-defined buffer (e.g., pH 7.4 phosphate-buffered saline). The excess solid is critical to ensure equilibrium is reached at saturation.
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Prepare at least three replicate samples.
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Equilibration:
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Seal the vials and place them in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C).
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Agitate for a minimum of 24 hours. A preliminary kinetics study should be run to confirm that equilibrium is reached within this timeframe (i.e., solubility does not increase between 24 and 48 hours).
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Sample Processing:
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After equilibration, allow the vials to stand undisturbed for a short period to let coarse particles settle.
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Carefully withdraw a sample from the supernatant. Immediately filter it through a low-binding 0.22 µm filter (e.g., PVDF) to remove all undissolved solid.
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Dilute the filtrate with the appropriate mobile phase for analysis.
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Quantification:
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Prepare a standard curve of the compound with known concentrations.
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Analyze the diluted filtrate and the standards using a validated analytical method, typically HPLC-UV or LC-MS.
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Calculate the concentration of the compound in the filtrate using the standard curve. This concentration is the equilibrium solubility.
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Self-Validation: The protocol's trustworthiness is ensured by running replicates, confirming equilibrium is reached, and visually inspecting for undissolved solid before analysis. The use of a validated HPLC method with a standard curve ensures accurate quantification.
Protocol for Lipophilicity (logP) Determination via HPLC
Causality: Determining logP (the logarithm of the partition coefficient between octanol and water) is vital for predicting a drug's ability to cross lipid membranes. While the shake-flask method is traditional, reverse-phase HPLC offers a faster, more efficient method that correlates well with shake-flask values. The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is proportional to its lipophilicity.
Methodology:
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System Setup:
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Use a reverse-phase HPLC column (e.g., C18).
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The mobile phase is typically a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
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Calibration:
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Select a set of 5-7 reference compounds with known logP values that bracket the expected logP of the analyte.
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Inject each reference compound individually and record its retention time (t_R).
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Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
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Analysis:
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Inject a sample of (S)-Methyl 2-amino-2-cyclobutylacetate and record its retention time.
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Data Processing:
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For each reference compound, calculate the capacity factor, k' = (t_R - t_0) / t_0.
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Calculate log k' for each reference compound.
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Create a calibration curve by plotting the known logP values of the reference compounds (y-axis) against their calculated log k' values (x-axis).
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Perform a linear regression on the data points. The resulting equation will be in the form: logP = m(log k') + c.
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Using the retention time of the analyte, calculate its log k' and use the regression equation to determine its logP.
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Workflow for HPLC-based logP Determination:
Caption: Workflow for experimental logP determination using HPLC.
Conclusion
While publicly available experimental data on (S)-Methyl 2-amino-2-cyclobutylacetate is limited, predictive models suggest it possesses a favorable physicochemical profile for drug development, including balanced lipophilicity and good aqueous solubility. This guide provides the necessary framework and authoritative protocols for researchers to empirically validate these predictions. The rigorous determination of pKa, solubility, and logP is a non-negotiable first step in the hit-to-lead and lead optimization process, providing the foundational data needed to build predictive structure-activity relationships and design molecules with a higher probability of clinical success.
References
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PubChem Compound Summary for CID 53374828, (S)-Methyl 2-amino-2-cyclobutylacetate. National Center for Biotechnology Information. [Link]
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OECD Test Guideline 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]
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Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

